molecular formula C8H9ClO B139417 (S)-1-(2-chlorophenyl)ethanol CAS No. 131864-71-6

(S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417
CAS No.: 131864-71-6
M. Wt: 156.61 g/mol
InChI Key: DDUBOVLGCYUYFX-LURJTMIESA-N
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Description

(S)-1-(2-chlorophenyl)ethanol is a chiral alcohol with the molecular formula C8H9ClO. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to a 2-chlorophenyl group. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-(2-chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using a chiral reducing agent. The reaction typically employs a catalyst such as a chiral oxazaborolidine, which facilitates the enantioselective reduction of the ketone to the desired chiral alcohol. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to enhance selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of 2-chloroacetophenone. The reaction conditions, including temperature and pressure, are optimized to maximize yield and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-chloroacetophenone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 2-chlorophenylethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloro group, forming 2-chlorophenylchloromethane.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products

    Oxidation: 2-chloroacetophenone.

    Reduction: 2-chlorophenylethane.

    Substitution: 2-chlorophenylchloromethane.

Scientific Research Applications

(S)-1-(2-chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those with chiral centers.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism by which (S)-1-(2-chlorophenyl)ethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing their activity and function.

Comparison with Similar Compounds

(S)-1-(2-chlorophenyl)ethanol can be compared with other similar compounds, such as:

    ®-1-(2-chlorophenyl)ethanol: The enantiomer of this compound, which has different stereochemistry and potentially different biological activity.

    2-chloroacetophenone: The ketone form of the compound, which lacks the hydroxyl group and has different reactivity.

    2-chlorophenylethane: The fully reduced form of the compound, which lacks the hydroxyl group and has different chemical properties.

The uniqueness of this compound lies in its chiral nature and the presence of both a hydroxyl group and a 2-chlorophenyl group, which confer specific reactivity and potential biological activity.

Properties

IUPAC Name

(1S)-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUBOVLGCYUYFX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426434
Record name (S)-1-(2-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131864-71-6
Record name (S)-1-(2-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(2-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (0.5 mg, 1 μmol, 0.25 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in methanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, o-chloroacetophenone (0.8 mmol), methanol (2 mL) and a solution of sodium t-butoxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (40 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(o-chlorophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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